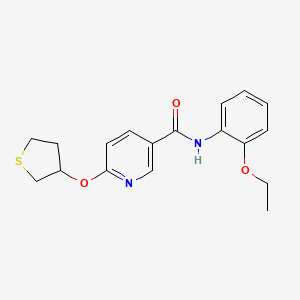

N-(2-ethoxyphenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-ethoxyphenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family, which plays a crucial role in regulating immune responses and inflammatory processes. A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, neurodegenerative disorders, and cancer.

Wissenschaftliche Forschungsanwendungen

Fluorescent Analog of Nicotinamide Adenine Dinucleotide

N-(2-ethoxyphenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is related to a class of compounds that have been utilized in the development of fluorescent analogs of nicotinamide adenine dinucleotide (NAD), a critical coenzyme in cellular metabolism. For example, nicotinamide 1,N(6)-ethenoadenine dinucleotide, synthesized through the reaction with chloroacetaldehyde, serves as a fluorescent analog showing promise in spectroscopic studies due to its technical fluorescence emission at 410 nm upon excitation at 300 nm. This analog demonstrates a reasonable activity as a substitute for NAD(+) in enzymatic reactions, offering a tool for studying metabolic pathways and enzyme mechanisms (Barrio, Secrist, & Leonard, 1972).

Antineoplastic Activities

Substituted nicotinamides, including derivatives similar to N-(2-ethoxyphenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, have been explored for their antineoplastic activities. The preparation of various 6-substituted nicotinamides has shown moderate activity against specific cancers, suggesting a potential pathway for developing new anticancer therapies. These compounds' ability to interact with cellular processes and inhibit tumor growth highlights the importance of nicotinamide derivatives in therapeutic research (Ross, 1967).

Inhibitors of Apoptosis

N-phenyl nicotinamides, closely related to the compound of interest, have been identified as potent inducers of apoptosis, particularly in cancer cells. Through structure-activity relationship (SAR) studies, these compounds have demonstrated significant potential in inhibiting tumor growth by inducing programmed cell death. This discovery opens avenues for novel anticancer agents, providing a foundation for future drug development and therapeutic strategies (Cai et al., 2003).

Herbicidal Activity

Research into N-(arylmethoxy)-2-chloronicotinamides, which share structural similarities with N-(2-ethoxyphenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, has led to the discovery of compounds with significant herbicidal activity. These studies have revealed the potential of nicotinamide derivatives in agriculture, offering a new class of herbicides that could be used to control weed growth effectively. The development of these compounds is based on their ability to disrupt plant growth, underscoring the versatility of nicotinamide derivatives in various scientific and industrial applications (Yu et al., 2021).

Eigenschaften

IUPAC Name |

N-(2-ethoxyphenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-2-22-16-6-4-3-5-15(16)20-18(21)13-7-8-17(19-11-13)23-14-9-10-24-12-14/h3-8,11,14H,2,9-10,12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPPSQDAGLWDKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)OC3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethoxyphenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide](/img/structure/B2996655.png)

![(4aS,9bR)-Ethyl 6-bromo-5-(2-(methylamino)-2-oxoethyl)-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B2996658.png)

![3-Methylthieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B2996659.png)

![4-methyl-2-(methylsulfanyl)-7-[3-(methylsulfanyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2996661.png)

![2-methyl-N-(2-methylpropyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2996670.png)

![(E)-N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2996675.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2996676.png)